An In-depth Technical Guide to the Structural Analysis of (R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid
An In-depth Technical Guide to the Structural Analysis of (R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural elucidation of chiral molecules is a cornerstone of modern pharmaceutical development and chemical research. Molecules with defined stereochemistry can exhibit profoundly different pharmacological and toxicological profiles compared to their enantiomers. This guide provides a comprehensive, in-depth technical framework for the structural and stereochemical analysis of (R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid, a chiral dicarboxylic acid monoester. We move beyond a simple recitation of techniques to explain the causal scientific reasoning behind the selection of a multi-modal analytical workflow. This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. Each section presents not only the "how" but the "why," grounding experimental protocols in fundamental chemical principles to ensure a self-validating and authoritative analytical strategy.
Introduction: The Imperative for Rigorous Structural Verification
(R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid is a molecule characterized by a single stereocenter and multiple functional groups: a carboxylic acid, a methyl ester, and two phenyl rings. Its utility as a chiral building block in asymmetric synthesis necessitates an unambiguous confirmation of its three-dimensional structure. An incorrect structural or stereochemical assignment can lead to the synthesis of unintended molecules, resulting in significant loss of time, resources, and potentially compromising downstream applications, particularly in drug development where stereochemistry dictates biological activity.
This guide presents a holistic analytical workflow designed to provide orthogonal data points, which, when synthesized, create a high-confidence structural and stereochemical assignment. The logic of this workflow is to move from foundational verification of the molecular formula and functional groups to the precise mapping of atomic connectivity and, finally, to the definitive determination of its absolute configuration.
Foundational Analysis: Confirming Molecular Formula and Functional Groups
The initial phase of analysis focuses on verifying the fundamental properties of the molecule: its mass, elemental composition, and the presence of key functional groups. This is achieved through the synergistic use of Mass Spectrometry and Infrared Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before delving into complex structural details, it is paramount to confirm that the molecule has the correct elemental composition. HRMS is the tool of choice for this purpose due to its ability to measure mass-to-charge ratios with extremely high precision. This precision allows for the determination of a unique elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. For (R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid (C₁₇H₁₆O₄), the expected exact mass provides a critical first validation point.
Experimental Protocol: HRMS (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Mode: ESI is preferred for this molecule due to the presence of the acidic proton, which facilitates the formation of the [M-H]⁻ ion in negative ion mode or [M+H]⁺ and [M+Na]⁺ adducts in positive ion mode.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is required to achieve the necessary mass accuracy (typically < 5 ppm).
-
Data Analysis: Compare the measured exact mass of the most abundant isotopic peak to the theoretical exact mass calculated for C₁₇H₁₆O₄.
Trustworthiness: The protocol is self-validating. A measured mass that matches the theoretical mass within a narrow tolerance (e.g., ± 0.001 Da) provides strong evidence for the correct elemental formula. Analysis of the isotopic pattern should also match the expected distribution for a compound containing 17 carbon atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). This provides a molecular "fingerprint." For the target molecule, we expect to see distinct absorption bands for the carboxylic acid O-H and C=O, the ester C=O, aromatic C-H, and C-O bonds. The presence and position of these bands confirm the correct assembly of functional groups.[1][2][3][4]
Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically needed.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
-
Data Interpretation: Identify the characteristic absorption bands and compare them to known correlation tables.
Data Presentation: Expected FTIR and HRMS Data
| Parameter | Technique | Expected Observation | Rationale |
| Molecular Formula | HRMS (ESI-) | [M-H]⁻ ion at m/z 283.0976 | Corresponds to the exact mass of C₁₇H₁₅O₄⁻. |
| Carboxylic Acid O-H | FTIR-ATR | Broad band, ~3300-2500 cm⁻¹ | Characteristic of the stretching vibration of a hydrogen-bonded O-H group. |
| Carboxylic Acid C=O | FTIR-ATR | Strong, sharp band, ~1710 cm⁻¹ | Carbonyl stretch, typically at a lower frequency for acids due to dimerization.[2] |
| Ester C=O | FTIR-ATR | Strong, sharp band, ~1735 cm⁻¹ | Carbonyl stretch, typically at a higher frequency than the corresponding acid.[2] |
| Aromatic C-H | FTIR-ATR | Weaker bands, >3000 cm⁻¹ | Stretching vibrations for sp² C-H bonds. |
| Ester C-O | FTIR-ATR | Bands in the 1300-1100 cm⁻¹ region | C-O stretching vibrations. |
Connectivity Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
With the molecular formula and functional groups confirmed, NMR spectroscopy is employed to piece together the atomic connectivity and provide the first insights into the molecule's stereochemistry.[5] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Expertise & Causality:
-
¹H NMR: Provides information about the chemical environment of each proton, its proximity to other protons (through spin-spin coupling), and the relative number of protons of each type (through integration).
-
¹³C NMR: Reveals the number of chemically distinct carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the final structure. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon it is directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for connecting the different molecular fragments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can be critical; DMSO-d₆ is often useful for ensuring the carboxylic acid proton is observable.
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. Standard pulse programs available on modern NMR spectrometers should be used.
-
Data Processing and Interpretation: Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H spectrum. Analyze the chemical shifts, coupling constants, and correlations to assemble the molecular structure.
Data Presentation: Predicted NMR Assignments (in CDCl₃)
| Proton Label | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Key HMBC Correlations |
| COOH | ~11-12 | br s | 1H | C=O (acid), C2, C3 |
| Ph-H | ~7.2-7.4 | m | 10H | Aromatic carbons, C3 |
| C3-H | ~4.8 | d | 1H | C2, Phenyl C(ipso), C=O (acid) |
| C2-H | ~4.1 | d | 1H | C3, C=O (acid), C=O (ester) |
| OCH₃ | ~3.7 | s | 3H | C=O (ester) |
| Carbon Label | Predicted ¹³C Shift (ppm) | Rationale |
| C=O (acid) | ~175 | Carboxylic acid carbonyl. |
| C=O (ester) | ~171 | Ester carbonyl. |
| Ph-C(ipso) | ~140 | Aromatic carbons attached to C3. |
| Ph-C | ~127-129 | Other aromatic carbons. |
| C3 | ~58 | Diphenyl-substituted methine carbon. |
| C2 | ~55 | Methine carbon alpha to two carbonyls. |
| OCH₃ | ~52 | Ester methyl carbon. |
Visualization: Structural Elucidation Workflow
The logical flow from foundational analysis to detailed structural mapping is critical.
Caption: Integrated workflow for structural elucidation.
Stereochemical Analysis: Determining Enantiopurity and Absolute Configuration
The final and most critical phase is the confirmation of the molecule's stereochemistry. This requires two distinct experiments: one to determine the enantiomeric purity (or enantiomeric excess, ee) and another to assign the absolute configuration (R vs. S).
Enantiomeric Purity via Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample.[6][7] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. These differing interactions lead to different retention times, allowing for their separation and quantification. The choice of the CSP is critical and often requires screening. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common and effective starting point for chiral carboxylic acids.[8]
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak AD, Chiralcel OD).
-
Mobile Phase: Start with a polar organic mobile phase (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to ensure the carboxylic acid is protonated and gives good peak shape.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject the sample and monitor the elution profile with a UV detector (the phenyl rings provide a strong chromophore).
-
Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Trustworthiness: To validate the method, a racemic sample of the compound should be injected to confirm that two baseline-separated peaks are observed. The peak corresponding to the desired (R)-enantiomer can be identified by spiking the enantiopure sample into the racemic mixture.
Absolute Configuration via Single-Crystal X-ray Crystallography
Expertise & Causality: While Chiral HPLC confirms enantiopurity, it does not, on its own, reveal which peak corresponds to the (R) or (S) enantiomer without a known standard. Single-crystal X-ray crystallography is the definitive method for unambiguously determining the absolute configuration of a chiral molecule.[9][10][11][12] By analyzing the anomalous dispersion of X-rays by the atoms in a well-ordered crystal, the precise three-dimensional arrangement of the atoms in space can be determined.[9]
Experimental Protocol: X-ray Crystallography
-
Crystallization: This is the most critical and often most challenging step. Grow a single, high-quality crystal of the compound. This can be achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents or solvent mixtures. Chiral carboxylic acids often form hydrogen-bonded dimers or chains in the solid state, which can facilitate crystallization.[13][14][15]
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data, typically using Cu Kα or Mo Kα radiation. It is crucial to collect data with sufficient redundancy to accurately determine the Flack parameter.
-
Structure Solution and Refinement: Solve the crystal structure using standard software packages.
-
Absolute Structure Determination: The absolute configuration is determined by refining the Flack parameter. A value close to 0 with a small error indicates the correct absolute configuration has been assigned, while a value close to 1 indicates the inverted structure is correct.
Trustworthiness: A successfully refined crystal structure with a well-determined Flack parameter is considered irrefutable proof of the absolute configuration.[9] This method provides the ultimate validation for the entire analytical process.
Conclusion: A Self-Validating, Multi-Technique Approach
The structural analysis of a chiral molecule like (R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid is not a linear process but a synergistic one. Each technique provides a piece of the puzzle, and the concordance of the data across these orthogonal methods builds a robust and trustworthy structural assignment. HRMS confirms the formula, FTIR identifies the functional parts, NMR connects the atoms, Chiral HPLC quantifies the enantiomeric purity, and X-ray Crystallography provides the definitive 3D structure. Following this comprehensive guide ensures that researchers, scientists, and drug development professionals can proceed with the highest degree of confidence in the structural integrity of their chiral molecules.
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Gavezzotti, A., & Lo Presti, L. (2015). Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. Crystal Growth & Design, 15(8), 3792–3803. Retrieved from [Link]
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ResearchGate. (2025, August 7). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Retrieved from [Link]
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